Bienvenue dans la boutique en ligne BenchChem!

11-Methoxycamptothecin

Structure-Activity Relationship L1210 Leukemia Ring A Substitution

11-Methoxycamptothecin (CAS 70906-25-1) is a ring A monosubstituted methoxy derivative of the pentacyclic quinoline alkaloid camptothecin, classified as a topoisomerase I poison. Among the three regioisomeric monomethoxy camptothecins (9-OCH₃, 10-OCH₃, 11-OCH₃), the C11 position represents a distinct substitution locus that, based on structure–activity relationship (SAR) studies of ring A–modified camptothecins, is associated with a fundamentally different activity profile compared to C9 and C10 substitutions.

Molecular Formula C21H18N2O5
Molecular Weight 378.4 g/mol
Cat. No. B1361227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Methoxycamptothecin
Molecular FormulaC21H18N2O5
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C=CC5=C4)OC)O
InChIInChI=1S/C21H18N2O5/c1-3-21(26)15-8-17-18-12(6-11-4-5-13(27-2)7-16(11)22-18)9-23(17)19(24)14(15)10-28-20(21)25/h4-8,26H,3,9-10H2,1-2H3
InChIKeyNUCVEPZRPYQXBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Methoxycamptothecin Procurement Guide: Analytical Differentiation Among Ring A Methoxy Camptothecin Analogs for Preclinical Selection


11-Methoxycamptothecin (CAS 70906-25-1) is a ring A monosubstituted methoxy derivative of the pentacyclic quinoline alkaloid camptothecin, classified as a topoisomerase I poison [1]. Among the three regioisomeric monomethoxy camptothecins (9-OCH₃, 10-OCH₃, 11-OCH₃), the C11 position represents a distinct substitution locus that, based on structure–activity relationship (SAR) studies of ring A–modified camptothecins, is associated with a fundamentally different activity profile compared to C9 and C10 substitutions [2]. The compound is primarily utilized as a reference standard (Camptothecin Impurity 25) and as a tool compound for SAR investigations, rather than as a lead therapeutic candidate .

Why 11-Methoxycamptothecin Cannot Be Interchanged with 9-Methoxy or 10-Methoxycamptothecin in Research Applications


Generic substitution among methoxy-camptothecin regioisomers is scientifically invalid because the position of the methoxy substituent on ring A is a primary determinant of antitumor potency and target engagement [1]. SAR data from the Wani and Wall group demonstrate that C11-substituted camptothecin analogues, with the exception of the 11-cyano and 11-hydroxy derivatives, exhibit only modest in vitro and in vivo activity, whereas C9- and C10-substituted analogues show considerably higher dose potency [2]. Specifically, 10,11-dimethoxy substitution resulted in complete inactivation in the L1210 leukemia model [2]. Thus, a researcher procuring 11-Methoxycamptothecin for an SAR panel requires the authentic C11 regioisomer; substituting the C9 or C10 isomer would introduce a confounding activity bias that could invalidate structure–activity conclusions [3].

Quantitative Differentiation Evidence: 11-Methoxycamptothecin vs. Comparator Camptothecin Analogs


C11-Methoxy Substitution Yields Modest In Vivo Antileukemic Activity, in Contrast to C9- and C10-Substituted Analogues

In the definitive SAR study by Wani et al. (1987), 11-substituted camptothecin analogues as a class displayed only modest in vitro and in vivo activities compared to 9- and 10-substituted compounds, which exhibited considerably higher dose potency [1]. The 10,11-dimethoxy analogue (36) was inactive in both the KB cytotoxicity assay and the L1210 leukemia model [1]. By contrast, 10-hydroxy-20(S)-camptothecin (2) and 9-amino-20(S)-camptothecin (4) showed markedly superior activity [1]. This establishes that the C11 position, when substituted with a methoxy group and particularly in disubstituted form, is disfavored for antitumor activity relative to C9 or C10 monosubstitution.

Structure-Activity Relationship L1210 Leukemia Ring A Substitution

Regioisomeric Differentiation: 11-Methoxycamptothecin vs. 9-Methoxycamptothecin vs. 10-Methoxycamptothecin in Cytotoxicity and Mechanism

The three monomethoxy regioisomers of camptothecin exhibit divergent biological profiles. 9-Methoxycamptothecin (MCPT, CAS 39026-92-1) has been characterized as a potent topoisomerase I inhibitor that induces strong G₂/M arrest and apoptosis in cancer cells, with a reported IC₅₀ of 0.385 ± 0.08 µM in cellular assays . 10-Methoxycamptothecin (CAS 19685-10-0) has been shown to possess higher cytotoxicity than 10-hydroxycamptothecin against the 2774 ovarian cancer cell line . In contrast, 11-Methoxycamptothecin has been described as exhibiting 'weak cytotoxicity against human cancer cells' based on biosynthetic intermediate studies . No direct head-to-head IC₅₀ comparison among the three regioisomers in the same assay system has been published, but the cumulative evidence indicates a potency rank order of 9-OCH₃ ≈ 10-OCH₃ > 11-OCH₃.

Regioisomer Comparison Topoisomerase I Inhibition Cytotoxicity

11-Methoxycamptothecin as a Defined Reference Standard (Camptothecin Impurity 25) for Analytical Method Development

11-Methoxycamptothecin is cataloged as 'Camptothecin Impurity 25' and used as a certified reference standard for HPLC impurity profiling of camptothecin-derived pharmaceuticals such as irinotecan and topotecan . Its defined chemical identity (CAS 70906-25-1, molecular formula C₂₁H₁₈N₂O₅, MW 378.38 g/mol) and availability at standardized purity (typically ≥95% by HPLC) enable its use in analytical method validation . This application is distinct from that of 9-Methoxycamptothecin or 10-Methoxycamptothecin, which are primarily marketed as bioactive lead compounds rather than as impurity reference standards .

Reference Standard Impurity Profiling Quality Control

Patent Literature Consistently Lists 11-Methoxycamptothecin as a Preferred Embodiment for Synthetic Methodology, Not for Therapeutic Optimization

Across multiple foundational camptothecin patents (US 4,894,456; US 5,227,380; US 5,401,747), 11-methoxy-20(RS)-camptothecin is consistently listed among 'particularly preferred compounds' within the scope of synthetic methodology claims, alongside 11-hydroxy, 10-hydroxy, 9-methoxy, and 9-hydroxy analogs [1]. However, in subsequent therapeutic optimization patents (e.g., US 5,463,254 covering 11,7-substituted derivatives), the focus shifts to 11-hydroxy-7-ethyl and 11-hydroxy-7-methoxy camptothecins, with no further development reported for the simple 11-methoxy analog [2]. This trajectory indicates that 11-methoxycamptothecin was synthetically accessible and included for completeness in SAR libraries but was deprioritized in therapeutic development relative to the 11-hydroxy scaffold.

Synthetic Intermediate Patent Analysis Medicinal Chemistry

Recommended Research and Industrial Application Scenarios for 11-Methoxycamptothecin Based on Quantitative Differentiation Evidence


SAR Panel Negative Control for Ring A Substitution Studies

In structure–activity relationship investigations of camptothecin analogues, 11-Methoxycamptothecin serves as a defined negative or low-activity control representing the C11 substitution locus. As demonstrated by Wani et al. (1987), 11-substituted analogues generally exhibit modest activity, and the 10,11-dimethoxy analogue is inactive in L1210 leukemia assays [1]. Including 11-Methoxycamptothecin alongside 9-methoxy and 10-methoxy analogs enables researchers to establish a complete position-activity map of ring A methoxy substitution. This application requires the authentic C11 regioisomer; substitution with the C9 or C10 isomer would invalidate the SAR dataset [1].

Certified Reference Standard for HPLC Impurity Profiling of Camptothecin-Derived Pharmaceuticals

11-Methoxycamptothecin is commercially supplied as Camptothecin Impurity 25 (CAS 70906-25-1) with a standardized purity of ≥95% by HPLC . It is employed by quality control and analytical development laboratories for the validation of HPLC methods used to quantify related substances in camptothecin-derived active pharmaceutical ingredients such as irinotecan and topotecan. This application is supported by vendor technical datasheets specifying its identity, purity, and storage conditions . The compound's defined chromatographic properties make it suitable for system suitability testing and method ruggedness evaluation.

Biosynthetic Pathway Elucidation in Camptotheca acuminata Secondary Metabolism

11-Methoxycamptothecin has been identified as a biosynthetic intermediate in the camptothecin biosynthetic pathway of Camptotheca acuminata . Research on cytochrome P450 monooxygenases has demonstrated regiospecific oxidation of camptothecin at the C10 and C11 positions, yielding hydroxylated derivatives that can be further methoxylated [2]. Studies characterizing new indole glucoside biosynthetic intermediates from Camptotheca acuminata fruit have incorporated 11-Methoxycamptothecin as a reference compound . This application is specific to natural product biosynthesis research and does not require the compound to possess potent cytotoxicity.

Topoisomerase I-DNA Binding Interface Probing Tool

Because C11-methoxy substitution attenuates antitumor activity relative to C9- and C10-substituted analogues, 11-Methoxycamptothecin can be employed as a steric and electronic probe to map the topoisomerase I-DNA binding interface [1]. The observation that the 11-position tolerates hydroxyl and cyano groups (with retained or enhanced activity) but not methoxy groups (especially in disubstituted form) provides constraints for computational docking models of camptothecin–topoisomerase I–DNA ternary complex formation [1]. This application leverages the compound's differential activity profile rather than absolute potency.

Quote Request

Request a Quote for 11-Methoxycamptothecin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.